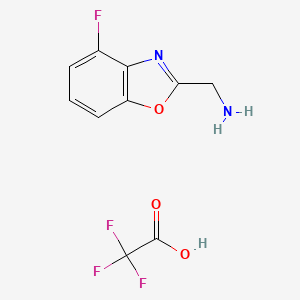

(4-Fluoro-1,3-benzoxazol-2-yl)methanamine, trifluoroacetic acid

Description

(4-Fluoro-1,3-benzoxazol-2-yl)methanamine, trifluoroacetic acid (TFA) is a fluorinated benzoxazole derivative where a fluorine atom substitutes the 4-position of the benzoxazole ring. The compound exists as a TFA salt, enhancing its solubility in polar solvents and stabilizing the amine group. Benzoxazoles are heterocyclic systems with oxygen and nitrogen atoms, known for their pharmacological relevance in antimicrobial, anticancer, and CNS-targeting applications .

Properties

IUPAC Name |

(4-fluoro-1,3-benzoxazol-2-yl)methanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O.C2HF3O2/c9-5-2-1-3-6-8(5)11-7(4-10)12-6;3-2(4,5)1(6)7/h1-3H,4,10H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNAVYVYHPKFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(O2)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1,3-benzoxazol-2-yl)methanamine typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 4-fluorobenzoic acid, under acidic conditions.

Introduction of the Methanamine Group: The methanamine group is introduced via a nucleophilic substitution reaction, where the benzoxazole derivative reacts with a suitable amine source, such as formaldehyde and ammonium chloride, under basic conditions.

Combination with Trifluoroacetic Acid: The final step involves the reaction of the synthesized (4-Fluoro-1,3-benzoxazol-2-yl)methanamine with trifluoroacetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, reagent concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1,3-benzoxazol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom and amine group can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether.

Substitution: Various nucleophiles such as halides, amines, or alcohols; often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzoxazole derivatives.

Scientific Research Applications

(4-Fluoro-1,3-benzoxazol-2-yl)methanamine, trifluoroacetic acid is used in several scientific research fields:

Chemistry: As a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (4-Fluoro-1,3-benzoxazol-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, while the amine group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Benzoxazole vs. Thiazole Derivatives

- (4-Phenyl-1,3-thiazol-2-yl)methanamine ():

- Structural Difference : Replaces benzoxazole's oxygen with sulfur, creating a thiazole ring.

- Impact : Thiazoles exhibit distinct electronic properties (lower electronegativity than oxygen) and may influence hydrogen bonding or metal coordination in biological targets.

- Applications : Thiazoles are prevalent in antimicrobial and kinase inhibitor drugs .

Benzoxazole vs. Oxadiazole Derivatives

Benzoxazole vs. Triazine Derivatives

- Triazine-based compounds (): Structural Difference: Six-membered triazine ring with three nitrogen atoms.

Counterion Effects: Trifluoroacetic Acid (TFA) vs. Hydrochloride (HCl)

Fluorination Effects

- 4-Fluoro Substitution (Target Compound vs. Metabolic Stability: C-F bonds resist oxidative metabolism, prolonging half-life compared to C-H analogs .

- Example: Fluorinated triazine derivatives () show improved herbicidal activity over non-fluorinated versions due to enhanced stability .

Biological Activity

The compound (4-Fluoro-1,3-benzoxazol-2-yl)methanamine, trifluoroacetic acid is a fluorinated derivative of benzoxazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (4-Fluoro-1,3-benzoxazol-2-yl)methanamine can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 182.17 g/mol

This compound features a fluorine atom at the para position relative to the nitrogen atom in the benzoxazole ring, which is known to enhance biological activity through increased lipophilicity and altered electronic properties.

Antitumor Activity

Research has shown that benzoxazole derivatives exhibit significant antitumor properties. For instance, studies indicate that fluorinated benzoxazoles can selectively inhibit cancer cell growth. One study demonstrated that a related compound exhibited an IC value of 1.94–3.46 μM against various human cancer cell lines, indicating potent anticancer activity .

Antimicrobial Properties

Benzoxazole derivatives have also been recognized for their antimicrobial effects. The presence of fluorine enhances the efficacy against various microbial strains. For example, a systematic study indicated that fluorinated variants displayed improved antibacterial activity against Staphylococcus aureus and Escherichia coli .

The mechanisms through which (4-Fluoro-1,3-benzoxazol-2-yl)methanamine exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds in this class often act as enzyme inhibitors, affecting pathways crucial for cancer cell proliferation.

- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial function .

- Antimicrobial Mechanisms : The fluorine substitution is believed to enhance membrane permeability and disrupt bacterial cell wall synthesis.

Case Study 1: Anticancer Efficacy

A study involving a series of synthesized benzoxazole derivatives demonstrated that those with fluorine substitutions exhibited significantly higher cytotoxicity against colon adenocarcinoma cells compared to non-fluorinated analogs. The study utilized both in vitro assays and in vivo models to confirm the efficacy .

Case Study 2: Antimicrobial Activity

In another investigation, a set of fluorinated benzoxazoles was tested against a panel of bacterial strains. The results indicated that compounds with fluorine substitutions had lower minimum inhibitory concentrations (MICs), confirming their enhanced antibacterial properties .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Fluoro-1,3-benzoxazol-2-yl)methanamine, and how does trifluoroacetic acid (TFA) influence the reaction?

- Methodology : The compound is synthesized via multi-step protocols involving halogenation, cyclization, and amine functionalization. For example, trifluoroacetic acid (TFA) is used as a catalyst in cycloaddition reactions to stabilize intermediates and enhance electrophilicity, as seen in fluorinated triazole syntheses . Key steps include:

- Halogenation : Introduction of fluorine at the 4-position of benzoxazole.

- Cyclization : Formation of the benzoxazole ring under acidic conditions.

- Amine functionalization : Protection/deprotection strategies (e.g., Boc groups) with TFA facilitating deprotection .

Q. How is the structural integrity of (4-Fluoro-1,3-benzoxazol-2-yl)methanamine verified experimentally?

- Analytical techniques :

-

X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths and angles .

-

NMR spectroscopy : and NMR identify fluorine and amine proton environments. TFA’s strong acidity can influence chemical shifts in NMR .

-

Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Technique Key Data Points Reference X-ray C-F bond length: ~1.34 Å NMR δ ~-120 ppm (C-F)

Advanced Research Questions

Q. How does the electronic effect of the 4-fluoro group in benzoxazole influence the compound’s reactivity in catalytic systems?

- Mechanistic insight : The fluorine atom’s strong electron-withdrawing (-I) effect increases the electrophilicity of the benzoxazole core, enhancing its participation in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. TFA amplifies this effect by protonating intermediates, lowering energy barriers .

- Case study : In Chan-Lam couplings, TFA improves yields by stabilizing copper intermediates and accelerating transmetallation .

Q. What computational strategies are used to predict the interaction of this compound with biological targets?

- Methods :

- Docking simulations : Molecular docking (AutoDock, Schrödinger) models interactions with enzymes (e.g., kinases) using the compound’s 3D structure.

- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. The trifluoroacetyl group’s electron-deficient nature increases LUMO energy, favoring electrophilic attacks .

- Validation : Correlate computational data with experimental IC values from enzyme inhibition assays.

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

- Troubleshooting :

- Acidic environment effects : TFA in the sample can deshield amine protons, causing shifts. Use DO exchange or neutralization (e.g., NaHCO) to confirm assignments .

- Dynamic effects : Rotameric equilibria in the methanamine group may split peaks. Variable-temperature NMR clarifies conformational dynamics .

Q. What role does TFA play in optimizing the compound’s solubility and stability for in vitro assays?

- Solubility enhancement : TFA’s chaotropic effect disrupts hydrophobic interactions, improving aqueous solubility. However, prolonged exposure may protonate amine groups, reducing bioavailability .

- Stability testing : Accelerated degradation studies (e.g., 40°C/75% RH) with LC-MS monitoring identify decomposition pathways (e.g., hydrolysis of the benzoxazole ring) .

Q. How do structural analogs of (4-Fluoro-1,3-benzoxazol-2-yl)methanamine compare in biological activity?

- SAR analysis :

| Analog Structure | Key Modification | Activity Trend |

|---|---|---|

| 5-Chloro-6-methyl | Increased lipophilicity | Higher membrane permeability |

| 3-Trifluoromethyl | Enhanced electron deficiency | Improved enzyme inhibition |

- Design principles : Fluorine substitution at the 4-position balances electronic effects and metabolic stability .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for TFA-catalyzed reactions involving this compound?

- Critical factors :

- Acid concentration : Excess TFA may protonate reactive intermediates, stalling reactions. Optimal TFA loading (5-10 mol%) is system-dependent .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while non-polar solvents favor neutral pathways .

Methodological Recommendations

Q. What protocols are recommended for handling TFA in large-scale syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.